molecular formula C9H12N6OS B1476000 2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 2098011-29-9

2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B1476000
CAS No.: 2098011-29-9
M. Wt: 252.3 g/mol
InChI Key: VHLVQZILYRNXRP-UHFFFAOYSA-N
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Description

2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that features an azetidine ring, an azido group, and a thiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the azido group: Azidation reactions, often using sodium azide, are employed to introduce the azido group.

    Formation of the thiazole ring: This can be synthesized through condensation reactions involving thioamides and α-haloketones.

    Coupling of the azetidine and thiazole rings: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction of the azido group to an amine is a common reaction.

    Substitution: Nucleophilic substitution reactions can occur at the azido group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving azetidine and thiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with azetidine and thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azido group can also participate in bioorthogonal reactions, making the compound useful in chemical biology.

Comparison with Similar Compounds

Similar Compounds

    2-(3-azidoazetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide: can be compared with other azetidine and thiazole derivatives.

    Azetidine derivatives: Known for their biological activity and use in medicinal chemistry.

    Thiazole derivatives: Widely studied for their antimicrobial and anticancer properties.

Uniqueness

The combination of the azetidine ring, azido group, and thiazole ring in this compound makes it unique, potentially offering a distinct set of biological activities and chemical reactivity.

Properties

IUPAC Name

2-(3-azidoazetidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6OS/c1-6-5-17-9(11-6)12-8(16)4-15-2-7(3-15)13-14-10/h5,7H,2-4H2,1H3,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLVQZILYRNXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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